(2-Sec-butylphenoxy)acetic acid
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Overview
Description
Mechanism of Action
Biochemical Pathways
It is known that acetic acid, a related compound, can be involved in various biochemical pathways, such as the tricarboxylic acid (tca) cycle . The downstream effects of these pathways can vary widely and may include energy production, metabolic regulation, and other cellular processes.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that acetic acid, a related compound, can influence glucose-lipid metabolism by affecting short-chain fatty acids (SCFAs) .
Cellular Effects
Acetic acid, a related compound, has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
Acetic acid, a related compound, has been shown to inhibit the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Acetic acid, a related compound, is known to be produced by caecal and colonic fermentation stimulated by the ingestion of dietary fibre .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sec-butylphenoxy)acetic acid typically involves the reaction of 2-sec-butylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .
Industrial Production Methods
The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Sec-butylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Sec-butylphenoxy)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Biological Studies: Investigated for its potential effects on cellular processes and signaling pathways.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar chemical properties but lacks the sec-butyl group.
2-(2-Butylphenoxy)acetic Acid: Similar structure but with a different alkyl group.
2-(2-Isopropylphenoxy)acetic Acid: Another analog with an isopropyl group instead of sec-butyl.
Uniqueness
(2-Sec-butylphenoxy)acetic acid is unique due to its sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)10-6-4-5-7-11(10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIYIRARDDHJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391845 |
Source
|
Record name | (2-sec-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-98-1 |
Source
|
Record name | (2-sec-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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